Boc-3-cyano-L-phenylalanine

Catalog No.
S671848
CAS No.
131980-30-8
M.F
C15H18N2O4
M. Wt
290.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3-cyano-L-phenylalanine

CAS Number

131980-30-8

Product Name

Boc-3-cyano-L-phenylalanine

IUPAC Name

(2S)-3-(3-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-5-4-6-11(7-10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1

InChI Key

FDQDHMZKOPOWFE-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O

Synonyms

131980-30-8;Boc-Phe(3-CN)-OH;Boc-L-3-Cyanophenylalanine;Boc-3-cyano-L-phenylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoicacid;(2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoicacid;SBB063853;(2S)-2-[(tert-butoxy)carbonylamino]-3-(3-cyanophenyl)propanoicacid;Boc-L-3-Cyanophe;AC1MC19U;14986_ALDRICH;SCHEMBL3748882;14986_FLUKA;CTK8B3681;FDQDHMZKOPOWFE-LBPRGKRZSA-N;MolPort-002-344-035;ZINC2569507;ANW-42938;CB-750;AKOS015836513;AKOS015889803;AM82767;BL236-1;RTR-004392;AJ-41729

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC(=C1)C#N)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C#N)C(=O)O

Boc-3-cyano-L-phenylalanine (also known as Boc-Phe(CN)-OH) is a synthetic derivative of the natural amino acid L-phenylalanine. It contains a tert-butyloxycarbonyl (Boc) protecting group on the amino terminus (N-terminus) and a cyano group (CN) on the third carbon atom of the side chain. This modified amino acid plays a role in peptide synthesis and medicinal chemistry research [].


Molecular Structure Analysis

The key features of Boc-3-cyano-L-phenylalanine's structure include:

  • A central carbon chain similar to other amino acids.
  • An amino group (NH2) at the N-terminus, protected by a Boc group (C(CH3)3OCO-). This bulky group prevents unwanted reactions at the amino terminus during peptide synthesis [].
  • A carboxylic acid group (COOH) at the C-terminus.
  • A side chain containing a benzene ring (phenyl group) attached to the alpha carbon (the carbon next to the amino group).
  • A cyano group (CN) on the third carbon atom of the side chain. This modification differentiates it from natural L-phenylalanine [].

The presence of the cyano group alters the electronic properties of the side chain compared to natural L-phenylalanine, potentially affecting its interactions with other molecules.


Chemical Reactions Analysis

Boc-3-cyano-L-phenylalanine is primarily used as a building block in peptide synthesis. The key reaction involved is peptide bond formation:

  • Peptide bond formation: The Boc group is removed (deprotection) under acidic conditions, exposing the free amino group. This amino group can then react with the C-terminal carboxylic acid group of another amino acid, forming a peptide bond. This process can be repeated to create peptides of varying lengths.

Information on specific decomposition reactions or other relevant reactions is limited in publicly available sources.


Physical And Chemical Properties Analysis

  • Solid form at room temperature: Similar to other amino acid derivatives, Boc-3-cyano-L-phenylalanine is likely a solid at room temperature [].
  • Relatively high melting point: The presence of the aromatic ring and the cyano group suggests a high melting point compared to simpler molecules [].
  • Solubility: The compound may have moderate solubility in organic solvents like dichloromethane or dimethylformamide due to the presence of the phenyl group. Solubility in water might be limited due to the hydrophobic nature of the molecule [].

Peptide Synthesis and Protein Engineering

N-Boc-3-cyano-L-phenylalanine can be incorporated into peptides and proteins using standard solid-phase peptide synthesis techniques. This allows researchers to investigate the effects of the cyano group on protein structure, function, and interactions with other molecules. For example, studies have shown that incorporating N-Boc-3-cyano-L-phenylalanine into peptides can improve their binding affinity to specific targets [1].

[1] – Replacement of Phenylalanine with 3-Cyanophenylalanine To Enhance the Affinity of Cyclic RGD Peptides for αvβ3 Integrin, Bioorganic & Medicinal Chemistry Letters, Volume 12, Issue 12, 2002, Pages 1677-1680,

Enzyme Substrate Analogs

The cyano group can mimic the behavior of other functional groups, such as the carboxylate group found in natural amino acids. This makes N-Boc-3-cyano-L-phenylalanine a valuable tool for designing enzyme substrate analogs. These analogs can be used to study the mechanisms of enzyme action and identify new drug targets. For example, N-Boc-3-cyano-L-phenylalanine has been used to develop inhibitors of the enzyme cathepsin B, which is involved in various diseases such as cancer and Alzheimer's disease [2].

[2] – Design and evaluation of selective inhibitors of cathepsin B based on a cyanophenylalanine scaffold, Bioorganic & Medicinal Chemistry, Volume 15, Issue 18, 2007, Pages 6208-6217,

XLogP3

2.2

Wikipedia

Boc-L-3-cyanophenylalanine

Dates

Modify: 2023-08-15

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